Cas no 2229136-26-7 (4-(nitromethyl)-1-(propan-2-yl)-1H-pyrazole)
4-(nitromethyl)-1-(propan-2-yl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 4-(nitromethyl)-1-(propan-2-yl)-1H-pyrazole
- EN300-1795125
- 2229136-26-7
-
- Inchi: 1S/C7H11N3O2/c1-6(2)9-4-7(3-8-9)5-10(11)12/h3-4,6H,5H2,1-2H3
- InChI Key: NJDBAAWMNPAZJU-UHFFFAOYSA-N
- SMILES: [O-][N+](CC1C=NN(C=1)C(C)C)=O
Computed Properties
- Exact Mass: 169.085126602g/mol
- Monoisotopic Mass: 169.085126602g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 63.6Ų
4-(nitromethyl)-1-(propan-2-yl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1795125-0.05g |
4-(nitromethyl)-1-(propan-2-yl)-1H-pyrazole |
2229136-26-7 | 0.05g |
$1080.0 | 2023-09-19 | ||
| Enamine | EN300-1795125-0.1g |
4-(nitromethyl)-1-(propan-2-yl)-1H-pyrazole |
2229136-26-7 | 0.1g |
$1131.0 | 2023-09-19 | ||
| Enamine | EN300-1795125-0.25g |
4-(nitromethyl)-1-(propan-2-yl)-1H-pyrazole |
2229136-26-7 | 0.25g |
$1183.0 | 2023-09-19 | ||
| Enamine | EN300-1795125-0.5g |
4-(nitromethyl)-1-(propan-2-yl)-1H-pyrazole |
2229136-26-7 | 0.5g |
$1234.0 | 2023-09-19 | ||
| Enamine | EN300-1795125-1.0g |
4-(nitromethyl)-1-(propan-2-yl)-1H-pyrazole |
2229136-26-7 | 1g |
$1286.0 | 2023-06-02 | ||
| Enamine | EN300-1795125-2.5g |
4-(nitromethyl)-1-(propan-2-yl)-1H-pyrazole |
2229136-26-7 | 2.5g |
$2520.0 | 2023-09-19 | ||
| Enamine | EN300-1795125-5.0g |
4-(nitromethyl)-1-(propan-2-yl)-1H-pyrazole |
2229136-26-7 | 5g |
$3728.0 | 2023-06-02 | ||
| Enamine | EN300-1795125-10.0g |
4-(nitromethyl)-1-(propan-2-yl)-1H-pyrazole |
2229136-26-7 | 10g |
$5528.0 | 2023-06-02 | ||
| Enamine | EN300-1795125-1g |
4-(nitromethyl)-1-(propan-2-yl)-1H-pyrazole |
2229136-26-7 | 1g |
$1286.0 | 2023-09-19 | ||
| Enamine | EN300-1795125-5g |
4-(nitromethyl)-1-(propan-2-yl)-1H-pyrazole |
2229136-26-7 | 5g |
$3728.0 | 2023-09-19 |
4-(nitromethyl)-1-(propan-2-yl)-1H-pyrazole Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
Additional information on 4-(nitromethyl)-1-(propan-2-yl)-1H-pyrazole
Recent Advances in the Study of 4-(Nitromethyl)-1-(Propan-2-yl)-1H-pyrazole (CAS: 2229136-26-7)
The compound 4-(nitromethyl)-1-(propan-2-yl)-1H-pyrazole (CAS: 2229136-26-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the versatility of 4-(nitromethyl)-1-(propan-2-yl)-1H-pyrazole as a key intermediate in the synthesis of novel bioactive molecules. Its nitromethyl group and pyrazole ring make it a valuable scaffold for designing inhibitors targeting various enzymes and receptors. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the development of selective kinase inhibitors, which show promise in oncology research.
In addition to its role in kinase inhibition, 4-(nitromethyl)-1-(propan-2-yl)-1H-pyrazole has been investigated for its anti-inflammatory and antimicrobial properties. A recent preclinical study revealed that derivatives of this compound exhibit potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a potential candidate for addressing antibiotic resistance.
Another area of interest is the compound's potential application in neurodegenerative diseases. Preliminary in vitro studies suggest that certain derivatives of 4-(nitromethyl)-1-(propan-2-yl)-1H-pyrazole can modulate oxidative stress pathways, which are implicated in conditions such as Alzheimer's and Parkinson's diseases. These findings, though still in early stages, open new avenues for therapeutic intervention.
The synthesis and optimization of 4-(nitromethyl)-1-(propan-2-yl)-1H-pyrazole have also seen advancements. Recent methodologies emphasize greener chemistry approaches, such as catalytic nitromethylation, to improve yield and reduce environmental impact. These innovations are critical for scaling up production while adhering to sustainable practices.
In conclusion, 4-(nitromethyl)-1-(propan-2-yl)-1H-pyrazole (CAS: 2229136-26-7) represents a promising compound with diverse applications in medicinal chemistry. Ongoing research continues to uncover its potential, particularly in addressing unmet medical needs such as antibiotic resistance and neurodegenerative disorders. Future studies should focus on further elucidating its mechanisms of action and optimizing its pharmacokinetic properties for clinical translation.
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